4-(Trifluoromethylthio)benzoyl chloride

Description

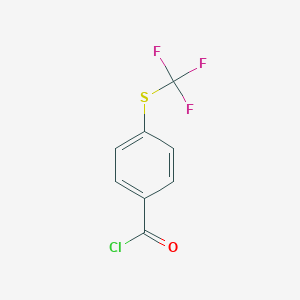

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMFTOCCLOAGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380688 | |

| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-14-3 | |

| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(trifluoromethylthio)benzoyl chloride, a key building block in modern medicinal and agricultural chemistry. This document details its synthesis, chemical and physical properties, and highlights its significance as a versatile acylating agent. The unique electronic properties imparted by the trifluoromethylthio group make this compound a valuable reagent for the development of novel pharmaceuticals and advanced materials.[1][2][3]

Chemical Properties and Applications

This compound (CAS No. 330-14-3) is a reactive acyl chloride widely utilized in organic synthesis. Its primary application lies in the introduction of the 4-(trifluoromethylthio)benzoyl moiety into various molecules, a process known as acylation.[1][2] This functional group is of particular interest in drug discovery and agrochemical research due to the unique properties of the trifluoromethylthio (-SCF3) group.[1][2][4] The high lipophilicity and strong electron-withdrawing nature of the -SCF3 group can significantly enhance the metabolic stability, bioavailability, and overall efficacy of target molecules.[4]

Consequently, this compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including selective and dual PPAR/FXR ligands, and other potential therapeutic agents.[5] Its enhanced reactivity makes it an efficient tool for the modification of complex molecules, leading to the creation of novel compounds with improved biological activity.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 330-14-3 |

| Molecular Formula | C8H4ClF3OS |

| Molecular Weight | 240.63 g/mol [6] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Density | 1.445 g/mL at 25 °C |

| Boiling Point | 229-230 °C[5] |

| Refractive Index | n20/D 1.5220[5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This reaction can be effectively carried out using standard chlorinating agents such as oxalyl chloride or thionyl chloride.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 4-(trifluoromethylthio)benzoic acid. This method is adapted from a similar, well-established procedure for a related compound.[1]

Materials:

-

4-(Trifluoromethylthio)benzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (CH2Cl2)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylthio)benzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution. Gas evolution (CO and CO2) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-18 hours) until the gas evolution ceases and the reaction is complete (monitor by TLC or other appropriate analytical techniques).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive and toxic reagents (oxalyl chloride) and the evolution of toxic gases (carbon monoxide). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

Caption: Synthesis workflow for this compound.

Logical Relationship of Key Properties

The utility of this compound in drug development and other applications stems from the interplay of its structural features and resulting chemical properties.

Caption: Relationship between structure, properties, and applications.

References

- 1. prepchem.com [prepchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 330-14-3 [chemicalbook.com]

- 6. This compound | CAS: 330-14-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to 4-(trifluoromethylthio)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-(trifluoromethylthio)benzoyl chloride, a key intermediate in the synthesis of bioactive molecules.

Core Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive acylating agent, primarily utilized in the introduction of the 4-(trifluoromethylthio)benzoyl moiety into various molecular scaffolds. Its physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 330-14-3 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₃OS | [3] |

| Molecular Weight | 240.63 g/mol | [2] |

| Density | 1.445 g/mL at 25 °C | [2] |

| Boiling Point | 229-230 °C | [2] |

| Refractive Index | n20/D 1.5220 | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Solubility | Soluble in chloroform and ethyl acetate. | [4] |

| Stability | Moisture sensitive. | [4] |

| Storage | Store at 2-8°C under an inert atmosphere. | [4] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

-

4-(Trifluoromethylthio)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(trifluoromethylthio)benzoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature with stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the dissolution of the solid benzoic acid).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive.

-

The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.

Reactivity Profile

As a benzoyl chloride derivative, this compound is a highly reactive acylating agent. The trifluoromethylthio group at the 4-position is a strongly electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. It readily reacts with a variety of nucleophiles, including:

-

Amines: To form amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Alcohols: To form esters.

-

Water: Hydrolyzes to form the parent carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This is why the compound is moisture-sensitive and must be handled under anhydrous conditions.

Application in Drug Discovery: Synthesis of PPAR/FXR Ligands

A significant application of this compound is in the synthesis of novel ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR).[4] These nuclear receptors are key regulators of lipid and glucose metabolism and are important therapeutic targets for metabolic diseases. The synthesis of anthranilic acid derivatives as selective and dual PPAR/FXR ligands often utilizes this compound as a key building block.

Logical Workflow for Ligand Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a potential PPAR/FXR ligand using this compound and its subsequent biological evaluation.

Safety and Handling

This compound is a corrosive and flammable liquid that is also moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

In case of contact: Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent hydrolysis.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic properties, conferred by the trifluoromethylthio group, make it an attractive building block for creating compounds with enhanced biological activity. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. prepchem.com [prepchem.com]

- 2. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 3. This compound | CAS: 330-14-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(trifluoromethylthio)benzoyl chloride (CAS: 330-14-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzoyl chloride, with CAS number 330-14-3, is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylthio (-SCF3) moiety imparts desirable properties such as enhanced lipophilicity, metabolic stability, and bioavailability to target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of dual Peroxisome Proliferator-Activated Receptor (PPAR) and Farnesoid X Receptor (FXR) agonists. Detailed experimental protocols and a visualization of the relevant biological signaling pathway are presented to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid under standard conditions. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 330-14-3 | [1][2] |

| Molecular Formula | C₈H₄ClF₃OS | [2][3] |

| Molecular Weight | 240.63 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 229-230 °C (lit.) | |

| Density | 1.445 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5220 (lit.) |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and causes severe skin burns and eye damage.

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended when handling this compound.

Synthesis

Conceptual Synthetic Workflow

This conceptual workflow outlines a possible synthetic route to this compound.

References

An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethylthio)benzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzoyl chloride is a versatile and highly reactive acylating agent, finding significant application in the synthesis of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group at the para-position of the benzoyl chloride moiety markedly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to facilitate its use in research and development.

Core Concepts: Reactivity of this compound

The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. The trifluoromethylthio group exerts a strong electron-withdrawing effect, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it an excellent acylating agent, readily reacting with a variety of nucleophiles to form stable amide, ester, and thioester linkages.[1]

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the acylated product and hydrochloric acid. The presence of a base is often required to neutralize the HCl byproduct and drive the reaction to completion.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N-substituted-4-(trifluoromethylthio)benzamides. These reactions are typically rapid and high-yielding, proceeding smoothly under mild conditions.

General Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides

A solution of a substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath, and a solution of this compound (1.05 eq.) in the same solvent is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Quantitative Data: Reaction with Amines

| Nucleophile (Amine) | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Triethylamine | DCM | 2 | 95 |

| 4-Methoxyaniline | Triethylamine | DCM | 2 | 97 |

| 4-Nitroaniline | Triethylamine | THF | 12 | 85 |

| Benzylamine | Triethylamine | DCM | 1 | 98 |

| Diethylamine | Triethylamine | DCM | 3 | 92 |

Note: The data presented in this table are representative yields for the acylation of various amines with this compound under standard laboratory conditions.

Reaction with Alcohol Nucleophiles

This compound reacts with alcohols and phenols to produce the corresponding esters. These reactions, particularly with less nucleophilic phenols, may require a base to deprotonate the alcohol, forming a more reactive alkoxide or phenoxide intermediate.

General Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)benzoate Esters

To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent such as THF or pyridine, a base like triethylamine (1.2 eq.) or sodium hydride (for less reactive alcohols) is added. The mixture is stirred at room temperature until the deprotonation is complete. This compound (1.1 eq.) is then added dropwise, and the reaction is stirred at room temperature or heated to reflux as needed, with monitoring by TLC. The workup procedure is similar to that for the amide synthesis, involving aqueous washes to remove byproducts and purification of the crude ester by chromatography or distillation.

Quantitative Data: Reaction with Alcohols

| Nucleophile (Alcohol) | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methanol | Pyridine | Pyridine | 1 | 96 |

| Ethanol | Triethylamine | DCM | 2 | 94 |

| Isopropanol | Triethylamine | DCM | 4 | 90 |

| Phenol | Sodium Hydroxide | Dioxane/Water | 3 | 88 |

| 4-Nitrophenol | Potassium Carbonate | Acetone | 8 | 82 |

Note: The data presented in this table are representative yields for the esterification of various alcohols and phenols with this compound.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(trifluoromethylthio)benzoyl chloride (CAS No. 330-14-3), a versatile reagent in modern organic synthesis. Its unique molecular structure, featuring both a reactive acyl chloride and a trifluoromethylthio group, makes it a valuable building block for introducing the SCF3 moiety into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Chemical Properties

This compound is a derivative of benzoic acid, characterized by a trifluoromethylthio (-SCF3) group at the para (4-) position of the benzene ring and a benzoyl chloride functional group. The strong electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the acyl chloride, making it a highly reactive acylating agent.[1][2][3] This enhanced reactivity is crucial for its application in synthetic chemistry.[1][2]

Chemical Structure

The structure of this compound is depicted below.

Physicochemical and Spectroscopic Data

A summary of the key chemical identifiers and physical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 330-14-3 | [4][5] |

| Molecular Formula | C₈H₄ClF₃OS | [1][2][5] |

| Molecular Weight | 240.63 g/mol | [4][5][6] |

| PubChem ID | 2777865 | [1][2] |

| MDL Number | MFCD01631632 | [1][5] |

| InChI | 1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11,12)/h1-4H | [4][5][6] |

| InChIKey | BCMFTOCCLOAGBP-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F | [4][5][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [1][2][5] |

| Purity | ≥97% | [4] |

| Boiling Point | 229-230 °C (lit.) | [2][4][5] |

| Density | 1.445 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.5220 (lit.) | [4][5] |

| Flash Point | 47.2 °C (117.0 °F) - closed cup | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

| Stability | Moisture Sensitive | [5] |

Table 3: Safety Information

| Category | Information | Reference |

| Signal Word | Danger | [4] |

| Pictograms | GHS02 (Flame), GHS05 (Corrosion) | [4] |

| Hazard Statements | H226 (Flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) | [4] |

| Storage | Store at 2 - 8 °C under nitrogen | [1][5] |

Synthesis and Reactivity

This compound is a key intermediate in synthetic chemistry, valued for its ability to introduce the 4-(trifluoromethylthio)benzoyl moiety into various molecular scaffolds.[1][2]

Synthesis Pathway

Caption: General synthesis of this compound.

Typical Applications and Reactivity

This compound is primarily used as an acylating agent .[1] Its enhanced reactivity facilitates the introduction of the acyl group into target molecules. This is particularly useful in:

-

Pharmaceutical Synthesis : As a building block for creating complex drug candidates. The SCF₃ group can improve properties like lipophilicity and metabolic stability.[1][3]

-

Agrochemical Development : Used in the synthesis of advanced pesticides and herbicides.[1][3]

-

Materials Science : For modifying existing compounds to create novel materials with enhanced properties.[1]

A primary application is in Friedel-Crafts acylation , where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone.

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and a key reaction of this compound. These protocols are based on standard, well-established procedures for analogous chemical transformations.

Representative Synthesis from 4-(Trifluoromethylthio)benzoic Acid

This protocol is adapted from the synthesis of 4-trifluoromethylbenzoyl chloride and represents a standard method for converting a carboxylic acid to an acyl chloride using oxalyl chloride.[4]

Objective: To synthesize this compound.

Materials:

-

4-(Trifluoromethylthio)benzoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF), catalytic amount

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethylthio)benzoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to the solution.

-

Chlorination: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.

Representative Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a general methodology for using this compound as an acylating agent in a Friedel-Crafts reaction.

Objective: To synthesize 4-methoxy-4'-(trifluoromethylthio)benzophenone.

Materials:

-

This compound

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: In a separate flask, dissolve this compound (1.0 eq) and anisole (1.0 eq) in anhydrous DCM.

-

Acylation Reaction: Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of cold, dilute aqueous HCl.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aryl ketone.

Conclusion

This compound is a potent and versatile chemical intermediate. Its heightened reactivity, coupled with the useful properties imparted by the trifluoromethylthio group, establishes it as a critical tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The synthetic protocols outlined herein, based on fundamental organic reactions, provide a solid foundation for researchers to utilize this valuable compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stability and Storage of 4-(Trifluoromethylthio)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-(trifluoromethylthio)benzoyl chloride. Understanding the chemical properties and handling requirements of this valuable reagent is paramount for ensuring its integrity and the success of synthetic endeavors in research and drug development.

Core Chemical Properties and Reactivity

This compound is a highly reactive acyl chloride derivative. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group at the para position is expected to further enhance the electrophilicity of the carbonyl carbon, making the compound particularly sensitive to nucleophiles.

The primary stability concern for this compound is its vigorous reaction with water, leading to hydrolysis and the formation of 4-(trifluoromethylthio)benzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Exposure to atmospheric moisture is, therefore, the principal cause of degradation.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following tables summarize its key physical properties and recommended storage conditions based on information from various chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 330-14-3 |

| Molecular Formula | C₈H₄ClF₃OS |

| Molecular Weight | 240.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 229-230 °C |

| Density | ~1.445 g/mL at 25 °C |

| Refractive Index | ~1.522 at 20 °C |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize decomposition and maintain stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, moisture-proof container | To protect from hydrolysis. |

| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocols

A specific, validated stability study for this compound is not publicly available. However, a general protocol for assessing the stability of acyl chlorides via hydrolysis can be adapted.

Protocol: General Method for Assessing Hydrolytic Stability of an Acyl Chloride

Objective: To determine the rate of hydrolysis of an acyl chloride by monitoring the formation of hydrochloric acid over time.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or dioxane)

-

Deionized water

-

pH meter or conductivity meter

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Dry glassware

Procedure:

-

Prepare a stock solution of this compound in the anhydrous solvent of a known concentration in a dry glovebox or under an inert atmosphere.

-

In a separate, sealed, and temperature-controlled reaction vessel, place a known volume of the solvent containing a specific, low concentration of water.

-

Allow the solvent mixture to equilibrate to the desired temperature in the constant temperature bath.

-

Calibrate the pH or conductivity meter at the reaction temperature.

-

Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring.

-

Monitor the change in pH or conductivity at regular time intervals. The formation of HCl will lead to a decrease in pH or an increase in conductivity.

-

Continue monitoring until the reading stabilizes, indicating the completion of the reaction.

-

The rate of hydrolysis can be calculated from the change in H+ concentration (from pH) or conductivity over time.

Visualizing Stability and Handling

To better illustrate the critical aspects of stability and handling, the following diagrams are provided.

Caption: Hydrolysis degradation pathway of this compound.

Caption: Recommended workflow for handling this compound.

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. Proper storage in a cool, dry environment under an inert atmosphere is essential to maintain its high reactivity and purity. Researchers and drug development professionals must adhere to stringent anhydrous handling techniques to prevent degradation and ensure the reliability of their experimental outcomes. While quantitative stability data is sparse, the qualitative understanding of its reactivity as a potent acylating agent should guide all handling and storage procedures.

An In-Depth Technical Guide on the Acylating Properties of 4-(Trifluoromethylthio)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-(Trifluoromethylthio)benzoyl chloride (CAS No. 330-14-3) is a versatile and highly reactive acylating agent increasingly utilized in the synthesis of complex organic molecules. Its distinct molecular structure, featuring a trifluoromethylthio (-SCF3) group at the para position of the benzoyl chloride backbone, imparts unique electronic properties that enhance its reactivity and make it an invaluable building block in medicinal chemistry, agrochemical development, and materials science.[1] The strong electron-withdrawing nature of the -SCF3 group significantly activates the carbonyl carbon towards nucleophilic attack, rendering it a potent agent for the acylation of a wide range of substrates, including amines, alcohols, and aromatic compounds.

This guide provides a comprehensive overview of the acylating properties of this compound, including its physicochemical characteristics, reactivity profile, detailed experimental protocols for its use in acylation reactions, and its application in the synthesis of biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its safe handling, storage, and for the characterization of its reaction products.

| Property | Value | Reference |

| Molecular Formula | C8H4ClF3OS | [1] |

| Molecular Weight | 240.62 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| CAS Number | 330-14-3 | [1] |

| Density | 1.44 g/mL | [1] |

| Boiling Point | 230 °C | [1] |

| Refractive Index (n20/D) | 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Reactivity and Acylating Properties

The acylating prowess of this compound stems from the electronic influence of the para-trifluoromethylthio substituent. This group is strongly electron-withdrawing, which has two major consequences:

-

Enhanced Electrophilicity: The -SCF3 group inductively withdraws electron density from the benzene ring and, by extension, from the carbonyl carbon of the acyl chloride. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.

-

Stabilization of the Transition State: The electron-withdrawing nature of the substituent can stabilize the negatively charged tetrahedral intermediate formed during the nucleophilic acyl substitution reaction.

These electronic effects make this compound a more reactive acylating agent compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating substituents.

Acylation of Amines: The Schotten-Baumann Reaction

A common application of this compound is the acylation of primary and secondary amines to form the corresponding amides. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Trifluoromethylthio)benzamido)benzoic Acid via Acylation of Anthranilic Acid

This protocol describes the acylation of anthranilic acid with this compound, a key step in the synthesis of novel dual Peroxisome Proliferator-Activated Receptor (PPAR) and Farnesoid X Receptor (FXR) ligands.

Materials:

-

Anthranilic acid

-

This compound

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2-(4-(trifluoromethylthio)benzamido)benzoic acid.

Expected Yield and Spectroscopic Data:

| Data Type | Expected Value/Observation |

| Yield | 60-85% |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650-1680 (Amide C=O stretch), ~1680-1710 (Carboxylic acid C=O stretch) |

| ¹H NMR (δ, ppm) | Aromatic protons in the range of 7.0-8.5 ppm, a broad singlet for the N-H proton. |

| ¹³C NMR (δ, ppm) | Carbonyl carbons in the range of 165-175 ppm. |

Logical and Experimental Workflow Visualization

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the acylation of an amine with this compound.

Caption: General scheme of an acylation reaction.

Caption: A typical experimental workflow for acylation.

Application in Drug Discovery: Targeting PPAR/FXR

Derivatives of anthranilic acid synthesized using this compound have been identified as promising ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR). These nuclear receptors are key regulators of metabolic processes, and dual agonists that can modulate both pathways are of significant interest for the treatment of metabolic diseases such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease.

The 4-(trifluoromethylthio)benzoyl moiety plays a crucial role in the binding of these ligands to the receptor's ligand-binding domain. The unique electronic and lipophilic properties of the -SCF3 group can enhance binding affinity and modulate the agonistic or antagonistic activity of the compound.

Caption: PPAR/FXR signaling pathway modulation.

Conclusion

This compound is a highly effective acylating agent with enhanced reactivity due to the strong electron-withdrawing properties of the trifluoromethylthio group. This makes it a valuable reagent for the synthesis of a variety of organic compounds, particularly in the field of drug discovery where it has been instrumental in the development of novel ligands for metabolic disease targets. The experimental protocols and workflows provided in this guide offer a starting point for researchers looking to utilize this powerful synthetic tool. Further exploration of its reactivity with a broader range of nucleophiles is warranted and will likely expand its applications in organic synthesis.

References

Navigating the Solubility of 4-(Trifluoromethylthio)benzoyl Chloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-(trifluoromethylthio)benzoyl chloride, a crucial reagent in the synthesis of pharmaceuticals and agrochemicals. Geared towards researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual workflow for solvent selection.

Core Concepts: Understanding Solubility

Solubility, a fundamental physicochemical property, dictates the suitability of a solvent for a given chemical reaction or purification process. For reactive compounds like acyl chlorides, selecting an appropriate solvent is paramount to ensure reaction efficiency, prevent unwanted side reactions, and facilitate product isolation. This compound, with its reactive acyl chloride moiety and the electron-withdrawing trifluoromethylthio group, presents unique solubility considerations.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments consistently indicate its solubility in common aprotic organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform (CHCl₃) | Soluble | [1][2] |

| Ethyl Acetate (EtOAc) | Soluble | [1][2] |

It is critical to note that this compound is highly sensitive to moisture and will react with protic solvents such as water, alcohols, and amines. This reactivity leads to the decomposition of the acyl chloride to the corresponding carboxylic acid or the formation of esters and amides, respectively. Therefore, all solvents and experimental setups must be anhydrous.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a reactive compound like this compound. This method is based on the standard "shake-flask" technique, adapted for moisture-sensitive materials.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene, acetonitrile, ethyl acetate, chloroform)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware (vials with PTFE-lined caps, syringes, volumetric flasks)

-

Analytical balance (accurate to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (glove box or Schlenk line), add an excess amount of this compound to a pre-weighed, oven-dried vial containing a known volume of the anhydrous solvent.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe.

-

Immediately filter the solution through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Sample Analysis:

-

Dilute the filtered solution with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution by HPLC or GC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solution.

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

Visualizing the Solvent Selection Workflow

The choice of an appropriate solvent is a critical step in utilizing this compound effectively. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable solvent for reactions involving this compound.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, its qualitative solubility in common aprotic solvents like chloroform and ethyl acetate provides a solid starting point for its application in organic synthesis. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in various organic media, enabling the optimization of reaction conditions and the development of novel chemical entities. As with any reactive compound, adherence to anhydrous techniques is crucial for successful and reproducible results.

References

Spectroscopic and Synthetic Profile of 4-(Trifluoromethylthio)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties for 4-(trifluoromethylthio)benzoyl chloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄ClF₃OS |

| Molecular Weight | 240.63 g/mol |

| CAS Number | 330-14-3 |

| Boiling Point | 229-230 °C |

| Density | 1.445 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5220 |

Spectroscopic Data

A comprehensive set of experimental spectroscopic data for this compound is not currently available in peer-reviewed literature or public spectral databases. This section provides the available experimental infrared (IR) data and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to guide researchers.

Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum is available for this compound. The characteristic absorption bands are indicative of its molecular structure. A summary of the major peaks is provided in Table 2.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1770 | C=O (acid chloride) stretching |

| ~1600, ~1490 | C=C (aromatic) stretching |

| ~1100-1200 | C-F (trifluoromethyl) stretching |

| ~850 | C-H (aromatic) out-of-plane bending |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data is not available, theoretical predictions for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are presented in Tables 3, 4, and 5. These predictions are based on computational models and data from structurally similar compounds.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 2H | Aromatic H (ortho to -COCl) |

| ~7.8 | d | 2H | Aromatic H (ortho to -SCF₃) |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (acid chloride) |

| ~140 | Aromatic C (ipso to -SCF₃) |

| ~135 | Aromatic C (ipso to -COCl) |

| ~131 | Aromatic CH (ortho to -COCl) |

| ~128 | Aromatic CH (ortho to -SCF₃) |

| ~129 (q) | CF₃ |

Table 5: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -43 | s | -SCF₃ |

Predicted Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound under electron ionization (EI) conditions is outlined in Table 6.

Table 6: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Fragment |

| 240/242 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 205 | [M - Cl]⁺ |

| 177 | [M - COCl]⁺ |

| 108 | [C₆H₄S]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Due to the lack of a specific published synthesis for this compound, a detailed experimental protocol for the synthesis of the structurally analogous compound, 4-(trifluoromethyl)benzoyl chloride, is provided below. This procedure illustrates a common method for the preparation of benzoyl chlorides from the corresponding benzoic acids.

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

This procedure describes the conversion of 4-(trifluoromethyl)benzoic acid to 4-(trifluoromethyl)benzoyl chloride using oxalyl chloride.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF)

-

Methylene chloride (CH₂)

Procedure:

-

A solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A catalytic amount of dimethylformamide (a few drops) is added to the solution.

-

The flask is cooled in an ice bath to 0-10 °C.

-

Oxalyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield 4-(trifluoromethyl)benzoyl chloride.

Characterization:

The product would typically be characterized by the spectroscopic methods outlined above (IR, NMR, and MS) to confirm its identity and purity.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical relationship of the spectroscopic analyses.

Methodological & Application

Application Notes and Protocols: 4-(Trifluoromethylthio)benzoyl Chloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzoyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1][2] Its utility lies in its function as an efficient acylating agent and as a building block for introducing the trifluoromethylthio (-SCF₃) moiety into organic molecules.[1] The incorporation of the -SCF₃ group can substantially enhance the pharmacological properties of a drug candidate, notably by increasing its lipophilicity and metabolic stability.[1][3] This application note provides detailed protocols for the use of this compound in the synthesis of amides and esters, highlights its application in the development of potent antibacterial agents, and presents relevant quantitative data and experimental workflows.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the creation of novel molecular entities with improved biological activity.[1] The trifluoromethylthio group is a key pharmacophore that can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A notable example of the advantageous use of the 4-(trifluoromethylthio)benzoyl moiety is in the development of novel antibacterial agents. A series of (1,3,4-oxadiazol-2-yl)benzamides containing this group have demonstrated potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Data Presentation

The introduction of the 4-(trifluoromethylthio) group can significantly impact the biological activity of a compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of (1,3,4-oxadiazol-2-yl)benzamides, highlighting the superior potency of the trifluoromethylthio-substituted compound (Compound 12).

Table 1: In Vitro Antibacterial Activity of (1,3,4-Oxadiazol-2-yl)benzamides against S. aureus [4]

| Compound ID | R Group on Benzoyl Moiety | MIC against S. aureus ATCC 25923 (μg/mL) | MIC against MRSA ATCC 33592 (μg/mL) | Bactericidal/Bacteriostatic |

| 12 | 4-SCF₃ | 0.5 | 0.5 | Bactericidal |

| 10 | 4-SCH₃ | 8 | 8 | Not Reported |

| 9 | 4-SCF₂H | 4 | 4 | Not Reported |

| 11 | 4-SO₂CF₃ | 1 | 1 | Bacteriostatic |

| 6 | 4-OCF₃ | 1 | 1 | Bacteriostatic |

Experimental Protocols

The following are detailed, representative protocols for the N-acylation and O-acylation of substrates using this compound. These protocols are based on established methodologies for similar acylation reactions.

Protocol 1: Synthesis of N-Aryl-4-(trifluoromethylthio)benzamide

This protocol describes a general procedure for the acylation of an aromatic amine with this compound.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminophenol)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford the purified N-aryl-4-(trifluoromethylthio)benzamide.

Protocol 2: Synthesis of Aryl-4-(trifluoromethylthio)benzoate

This protocol outlines a general method for the esterification of a phenol with this compound.

Materials:

-

This compound

-

Substituted phenol

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the substituted phenol (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C. Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography or recrystallization to yield the pure aryl-4-(trifluoromethylthio)benzoate.

Visualizations

Experimental Workflow for N-Acylation

Caption: General workflow for the N-acylation reaction.

Proposed Mechanism of Action for Antibacterial Benzamides

The antibacterial activity of benzamide derivatives can involve the inhibition of essential cellular processes in bacteria.[5][6][7][8][9] The following diagram illustrates a plausible signaling pathway for the bactericidal action of 4-(trifluoromethylthio)benzamide derivatives against bacteria like S. aureus.

Caption: Potential antibacterial mechanisms of action.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutically relevant molecules. The incorporation of the 4-(trifluoromethylthio)benzoyl moiety has been shown to lead to compounds with potent biological activity, as exemplified by the bactericidal (1,3,4-oxadiazol-2-yl)benzamides. The provided protocols offer a foundation for the synthesis of novel amides and esters, enabling further exploration of this important chemical space in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 7. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 9. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(Trifluoromethylthio)benzoyl Chloride in Agrochemical Development

Introduction

4-(Trifluoromethylthio)benzoyl chloride is a key building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and lipophilicity. These properties are highly desirable in the development of potent and effective insecticides, fungicides, and herbicides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel agrochemicals, with a focus on insecticidal benzamide derivatives.

Application in Insecticide Synthesis

The primary application of this compound in agrochemical development is in the synthesis of N-substituted benzamides, a class of compounds known for their potent insecticidal activity. These molecules often act by targeting specific biological pathways in insects, such as the ryanodine receptor, leading to disruption of muscle function and eventual mortality.

A representative application is the synthesis of N-(thiazol-5-ylmethyl)benzamide derivatives, which have shown promising insecticidal properties. The general synthetic workflow involves the acylation of a suitable amine with this compound.

Experimental Workflow for Synthesis of Insecticidal Benzamides

Caption: General workflow for the synthesis and evaluation of insecticidal benzamides.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-(Thiazol-5-ylmethyl)-4-(trifluoromethylthio)benzamide

This protocol describes a general method for the synthesis of a model insecticidal compound.

Materials:

-

This compound

-

(2-Chlorothiazol-5-yl)methanamine

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of (2-chlorothiazol-5-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Protocol 2: In-vitro Insecticidal Activity Assay

This protocol outlines a method for evaluating the insecticidal activity of the synthesized compounds against a model insect pest, such as the diamondback moth (Plutella xylostella).

Materials:

-

Synthesized N-(thiazol-5-ylmethyl)-4-(trifluoromethylthio)benzamide compound

-

Acetone

-

Triton X-100 (as a surfactant)

-

Distilled water

-

Third-instar larvae of Plutella xylostella

-

Cabbage leaf discs

-

Petri dishes

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make a series of dilutions in distilled water containing 0.1% Triton X-100 to obtain the desired test concentrations.

-

Leaf-Dip Bioassay: Immerse cabbage leaf discs (approximately 5 cm in diameter) in the test solutions for 10-15 seconds. Allow the leaf discs to air-dry.

-

Insect Exposure: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce ten third-instar larvae of P. xylostella into each Petri dish.

-

Incubation: Maintain the Petri dishes at 25 ± 1 °C and 60-70% relative humidity with a 16:8 h (light:dark) photoperiod.

-

Mortality Assessment: Record larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the median lethal concentration (LC50) by Probit analysis.

Quantitative Data Summary

The following table summarizes representative insecticidal activity data for a series of N-substituted benzamide derivatives against Plutella xylostella.

| Compound ID | Substituent on Amine | LC50 (mg/L) after 72h |

| 1 | (2-Chlorothiazol-5-yl)methyl | 5.5 |

| 2 | (2-Bromothiazol-5-yl)methyl | 4.8 |

| 3 | (2-Methylthiazol-5-yl)methyl | 8.2 |

| 4 | Benzyl | 15.7 |

| Control | Chlorantraniliprole | 0.8 |

Note: The data presented is illustrative and based on typical results for this class of compounds.

Mode of Action: Ryanodine Receptor Activation

Many insecticidal benzamides containing the trifluoromethylthio moiety are known to act as activators of the insect ryanodine receptor (RyR). The RyR is a calcium-release channel located in the sarcoplasmic reticulum of muscle cells.

Signaling Pathway

Caption: Simplified signaling pathway of insecticidal benzamides targeting the ryanodine receptor.

The binding of the insecticidal benzamide to the RyR leads to its persistent activation, causing an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytosol of muscle cells. This sustained increase in intracellular calcium results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect. The selectivity of these insecticides for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.

Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 4-(Trifluoromethylthio)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fluorinated amides and esters using 4-(trifluoromethylthio)benzoyl chloride. This versatile reagent serves as a key building block for introducing the trifluoromethylthio (-SCF3) moiety into organic molecules, a functional group known to enhance pharmacokinetic properties such as lipophilicity and metabolic stability. The protocols detailed below are based on established methodologies for acylation and esterification reactions and are intended to be adapted for specific substrate requirements.

Introduction

The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry and agrochemical research to modulate the biological activity of molecules. The trifluoromethylthio (-SCF3) group, in particular, is of significant interest due to its high lipophilicity and electron-withdrawing nature, which can positively influence a compound's membrane permeability and binding affinity. This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines and alcohols, to furnish the corresponding amides and esters. These products are valuable intermediates and potential drug candidates with applications in various therapeutic areas.

Synthesis of N-Substituted-4-(trifluoromethylthio)benzamides

The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-substituted-4-(trifluoromethylthio)benzamides. The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

General Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline derivative (1.0 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Synthesis of 4-(Trifluoromethylthio)benzoate Esters

The esterification of alcohols and phenols with this compound provides access to a range of 4-(trifluoromethylthio)benzoate esters. The reaction follows a similar nucleophilic acyl substitution pathway as the amidation. For less reactive phenols, it is often advantageous to first convert the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide.

General Experimental Protocol: Esterification of Alcohols and Phenols

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF, or pyridine). For phenols, pre-treatment with a base like sodium hydroxide to form the sodium phenoxide is recommended to enhance reactivity.[1]

-

Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine (1.2 equivalents) to the solution at 0 °C.

-

Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. For less reactive substrates, gentle heating may be required.

-

Work-up and Purification: Follow the work-up and purification procedure as described for the amide synthesis.

Quantitative Data

While specific yield data for a wide range of substrates with this compound is not extensively documented in single sources, the following table summarizes representative yields for analogous acylation and esterification reactions found in the literature. These values can serve as a benchmark for optimization studies.

| Entry | Substrate | Product Type | Reagent | Conditions | Yield (%) | Reference |

| 1 | Aniline | Amide | Benzoyl Chloride | NEt3, DCM, RT | High | [2] |

| 2 | Benzyl alcohol | Ester | 4-(Methylthio)phenylacetyl Chloride | NEt3, DCM, 0°C to RT | High | [3] |

| 3 | Phenol | Ester | Benzoyl Chloride | NaOH, Water, RT | High | [1] |

| 4 | N-benzylamine | Amide | N-acylpyrazole | TEA, CH3CN/THF, RT | 70 | [4] |

Biological Applications and Structure-Activity Relationships

Compounds bearing the 4-(trifluoromethylthio)benzoyl moiety have shown promise in various biological applications, particularly as antimicrobial and cytotoxic agents. The trifluoromethylthio group is often implicated as a key contributor to the observed biological activity.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial activity of compounds containing the trifluoromethylthio group. For instance, (1,3,4-oxadiazol-2-yl)benzamides featuring a trifluoromethylthio substituent have demonstrated significant activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Interestingly, a structure-activity relationship study revealed that the trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) containing analogs were bactericidal, whereas the corresponding trifluoromethoxy (OCF3) and trifluoromethylsulfonyl (SO2CF3) derivatives were bacteriostatic.[5] This suggests a specific role for the sulfur-linked fluorinated group in the bactericidal mechanism.

Cytotoxic Activity

The trifluoromethylthio group has also been associated with cytotoxicity against various cell lines. In a study on N-trifluoromethylthiolated sulfonimidamides and sulfoximines, it was concluded through a matched pair analysis that the SCF3 moiety was responsible for both cellular and bacterial toxicity.[6] This finding is crucial for drug development, as it highlights the need for careful consideration of the potential toxicity of this functional group when designing new therapeutic agents.

The following table summarizes the biological activities of representative compounds containing the trifluoromethylthio group.

| Compound Class | Biological Activity | Key Findings | Reference |

| (1,3,4-Oxadiazol-2-yl)benzamides with -SCF3 | Antibacterial (Bactericidal) | Potent against MRSA. The -SCF3 group was crucial for bactericidal activity. | [5] |

| N-Trifluoromethylthiolated Sulfonimidamides | Antimycobacterial, Cytotoxic | The -SCF3 group was identified as the source of toxicity. | [6] |

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of fluorinated amides and esters. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis and biological activities of novel compounds containing the trifluoromethylthio moiety. The potent antimicrobial and cytotoxic properties associated with this functional group make it an attractive scaffold for the development of new therapeutic agents, warranting further investigation into its mechanisms of action and potential for drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]